![molecular formula C16H14ClNO3 B567323 3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261915-64-3](/img/structure/B567323.png)

3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

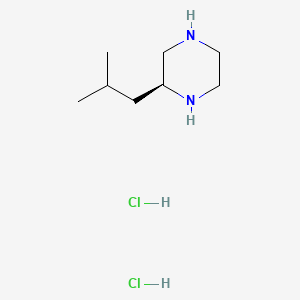

The compound “3-Chloro-4’-(dimethylcarbamoyl)-[1,1’-biphenyl]-4-carboxylic acid” is a complex organic molecule. It contains a total of 36 bonds, including 22 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amide (aromatic), and 1 hydroxyl group .

Synthesis Analysis

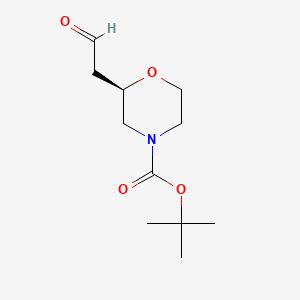

The synthesis of this compound might involve the use of dimethylcarbamoyl chloride as a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups . The production of dimethylcarbamoyl chloride from phosgene and dimethylamine was reported as early as 1879 . It can be produced in high yields (90%) at 275 °C by reacting phosgene with gaseous dimethylamine in a flow reactor .Molecular Structure Analysis

The molecular formula of this compound is C16H14ClNO3 . It has an average mass of 303.740 Da and a monoisotopic mass of 303.066223 Da .Chemical Reactions Analysis

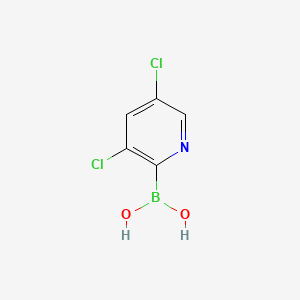

The compound might be involved in reactions with dimethylcarbamoyl chloride, which is a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups . It might also be involved in reactions with pinacol boronic esters, which are highly valuable building blocks in organic synthesis .Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . Its exact physical and chemical properties such as color, density, hardness, and solubility are not available from the current information.Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including complex derivatives like 3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid, are known to inhibit microbial growth at concentrations lower than desired yields in fermentative production. Their impact on microbes such as Escherichia coli and Saccharomyces cerevisiae involves damage to cell membranes and a decrease in internal pH. Understanding these effects is crucial for developing robust microbial strains with improved industrial performance (Jarboe, Royce, & Liu, 2013).

Role in Liquid-Liquid Extraction Technology

In the context of recovering carboxylic acids from aqueous streams, derivatives like this compound play a role in the development of novel solvents for liquid-liquid extraction (LLX) processes. This is particularly relevant for bio-based plastic production, where the efficiency of acid extractions and solvent regeneration strategies are of paramount importance (Sprakel & Schuur, 2019).

Synthesis and Structural Properties

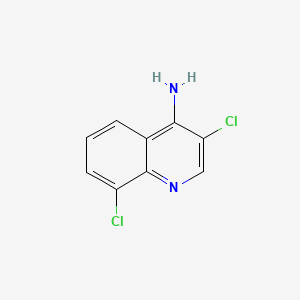

Research into the synthesis and structural properties of related carboxylic acid derivatives has led to insights into potential applications in various fields, including pharmacology. The development of compounds with tranquilizing, antidepressant, and antiepileptic properties from phosphorylated carboxylic acids exemplifies the diverse potential of such derivatives (Semina et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

2-chloro-4-[4-(dimethylcarbamoyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-18(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16(20)21)14(17)9-12/h3-9H,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDCJNKVOIMOSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691351 |

Source

|

| Record name | 3-Chloro-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261915-64-3 |

Source

|

| Record name | 3-Chloro-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)

![tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B567251.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B567254.png)

![3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid](/img/structure/B567262.png)